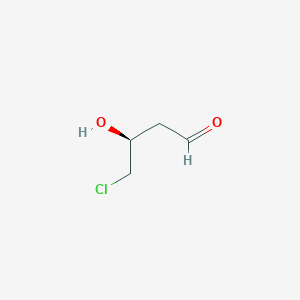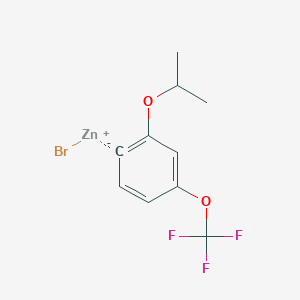
(2-i-Propyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group imparts unique electronic properties, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is often carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc species.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Biology and Medicine
The compound’s unique electronic properties, imparted by the trifluoromethoxy group, make it useful in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals, where the trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity and versatility make it a valuable tool in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the transfer of the aryl group to a metal catalyst, such as palladium or nickel, during cross-coupling reactions. The zinc moiety acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group can influence the electronic properties of the aryl group, affecting the reactivity and selectivity of the reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)boronic acid: Another reagent used in cross-coupling reactions, particularly in Suzuki-Miyaura coupling.
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide: A Grignard reagent used in nucleophilic addition reactions.
Uniqueness
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is unique due to its combination of the trifluoromethoxy group and the organozinc moiety. This combination imparts distinct electronic properties, making it a versatile reagent in various chemical transformations. Its stability in THF and compatibility with a wide range of catalysts further enhance its utility in organic synthesis.
Propiedades
Fórmula molecular |
C10H10BrF3O2Zn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-propan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C10H10F3O2.BrH.Zn/c1-7(2)14-8-4-3-5-9(6-8)15-10(11,12)13;;/h3,5-7H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IWRQBULDOLFZKD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


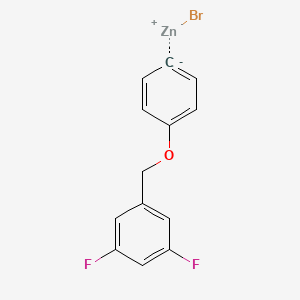
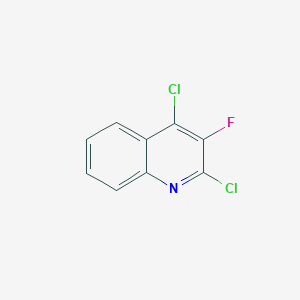
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
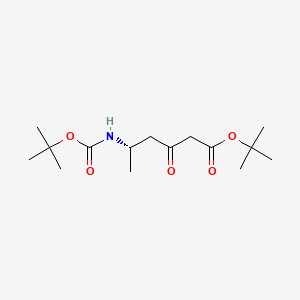
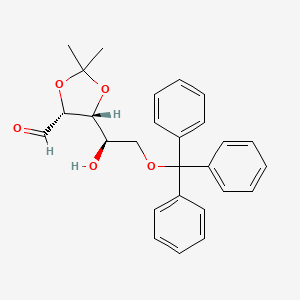
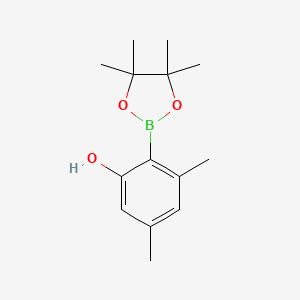

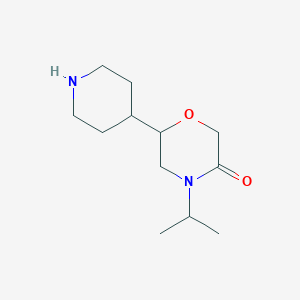
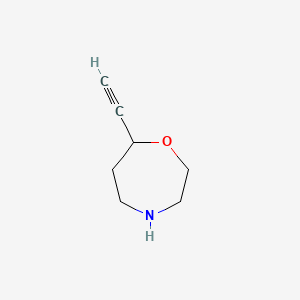
![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
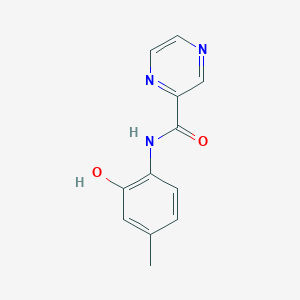
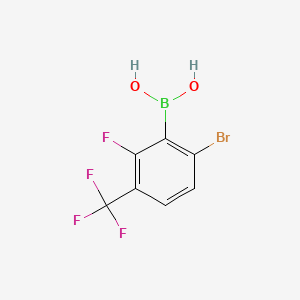
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
